molecular formula C9H18Cl2N4O B1522936 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride CAS No. 1269151-73-6

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride

Cat. No.: B1522936
CAS No.: 1269151-73-6
M. Wt: 269.17 g/mol
InChI Key: IYLFMTSCXOOKTF-UHFFFAOYSA-N
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Description

“1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one present in this compound, has been achieved through various methods . One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of organic bases . Another method involves a one-pot synthesis directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring and a piperazine ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The piperazine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring in this compound can participate in various chemical reactions . For example, oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Biological Activities

A key area of research for derivatives closely related to 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride involves their synthesis and evaluation for various biological activities. These compounds are synthesized through various chemical reactions, including the Mannich reaction, and are characterized for their potential in antimicrobial, anticancer, anti-HIV, and antiangiogenic applications.

  • Antimicrobial Activities : Derivatives of 1,2,4-oxadiazole have been synthesized and screened for antimicrobial activities, showing potential against a range of microorganisms. Compounds such as those involving 1,3,4-triazole and 1,2,4-oxadiazole moieties have demonstrated good to moderate activities, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

  • Anticancer and Anti-HIV Activities : Some derivatives have shown significant activity against cancer cell lines, such as human breast cancer cells, and have exhibited anti-HIV-1 activity. These findings suggest the potential of these compounds in cancer and HIV treatment strategies (Sharma et al., 2014).

  • Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives, related in structural concept to the compound , have been synthesized and evaluated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models. Such compounds have demonstrated the capability to inhibit tumor growth and tumor-induced angiogenesis, offering a promising direction for anticancer therapy development (Chandrappa et al., 2010).

Future Directions

The 1,2,4-oxadiazole core, as found in “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride”, is an essential motif in drug discovery . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Mechanism of Action

Properties

IUPAC Name

5-ethyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-2-9-11-8(12-14-9)7-13-5-3-10-4-6-13;;/h10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLFMTSCXOOKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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